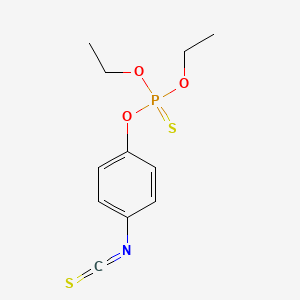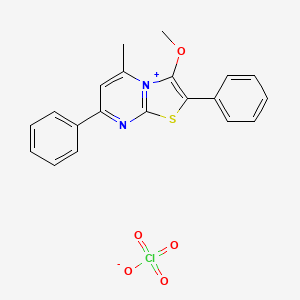
2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate is a heterocyclic compound with a complex structure that includes a thiazolo[3,2-a]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization to yield the thiazolo[3,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to certain receptors or inhibit the activity of enzymes involved in bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring structure and exhibit a broad spectrum of pharmacological activities, including antioxidant and antimicrobial properties.
Thiazolopyrimidine Derivatives: These compounds are analogs of purine bases and have shown various biological activities, such as anti-inflammatory and antifungal properties.
Uniqueness
2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate ion. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
87126-08-7 |
|---|---|
Fórmula molecular |
C20H17ClN2O5S |
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
3-methoxy-5-methyl-2,7-diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium;perchlorate |
InChI |
InChI=1S/C20H17N2OS.ClHO4/c1-14-13-17(15-9-5-3-6-10-15)21-20-22(14)19(23-2)18(24-20)16-11-7-4-8-12-16;2-1(3,4)5/h3-13H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
OKFOONBQOXNLKA-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=NC2=[N+]1C(=C(S2)C3=CC=CC=C3)OC)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


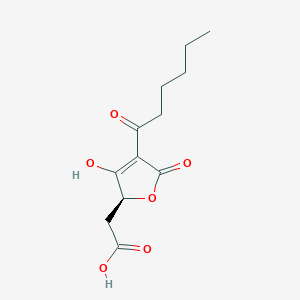
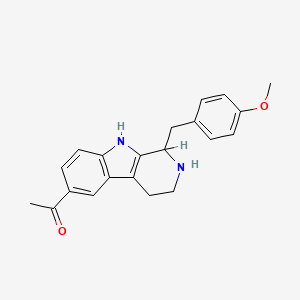
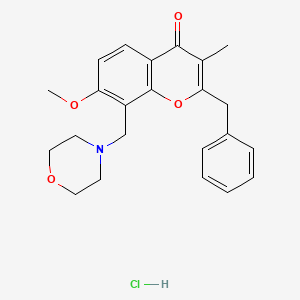
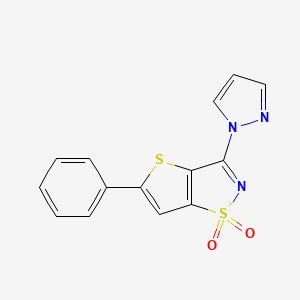


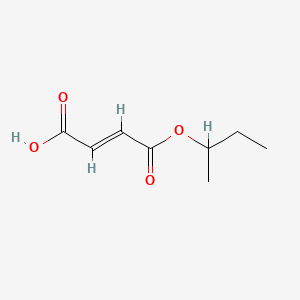
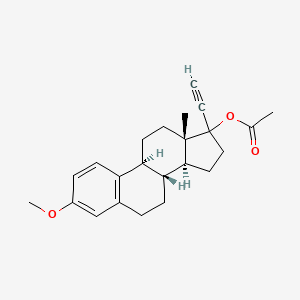


![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)

